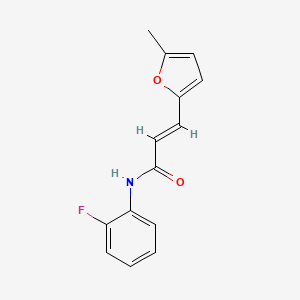

(E)-N-(2-fluorophenyl)-3-(5-methylfuran-2-yl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .Scientific Research Applications

KCNQ2 Potassium Channel Opener Activity

The compound (E)-N-(2-fluorophenyl)-3-(5-methylfuran-2-yl)acrylamide and its derivatives have been investigated for their activity as KCNQ2 potassium channel openers. One study discovered that replacing the morpholinyl moiety in a similar compound with heteroaryl groups, including a 2-fluorophenyl group, led to potent KCNQ2 opener activity. This discovery can have implications for the treatment of neurological disorders, as KCNQ2 channels are critical in neuronal signaling (L'Heureux et al., 2005).

Chiroptical Properties and Chiral Recognition

Another study focused on the synthesis of enantiopure acrylamide derivatives, including those with a fluoro-phenyl group, for their chiroptical properties and chiral recognition abilities. These properties are essential in the development of materials for optical applications and enantioselective processes (Lu et al., 2010).

Tryptophanyl Fluorescence Quenching Studies

Acrylamides, such as the compound , have been used in studies involving the quenching of tryptophanyl fluorescence in proteins. This application is crucial for understanding protein structure and dynamics, as the quenching reaction can indicate the exposure of tryptophan residues in proteins (Eftink & Ghiron, 1976).

Recognition of Hydrophilic Compounds

Acrylamide derivatives have also been studied for their ability to recognize and interact with hydrophilic compounds. For instance, fluoroalkylated acrylamide oligomers have shown selective recognition abilities, transferring hydrophilic compounds from aqueous to organic media. This property is significant for applications in chemical separations and sensing technologies (Sawada et al., 2000).

Synthesis and Structure-Activity Relationship Studies

Research has been conducted on the synthesis and structure-activity relationship of acrylamides as KCNQ2 potassium channel openers, which includes compounds with a 2-fluorophenyl group. These studies are vital for developing new therapeutic agents targeting specific ion channels (Wu et al., 2004).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(E)-N-(2-fluorophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO2/c1-10-6-7-11(18-10)8-9-14(17)16-13-5-3-2-4-12(13)15/h2-9H,1H3,(H,16,17)/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKXRSHNNIXFIJG-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=CC(=O)NC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C/C(=O)NC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2440150.png)

![ethyl 4-({[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B2440151.png)

![(Z)-3-(((3,4-difluorophenyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2440152.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2440158.png)

![2-[4-(Cyclopropylmethyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2440163.png)

![2-(naphthalen-1-yl)-5-(p-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2440168.png)